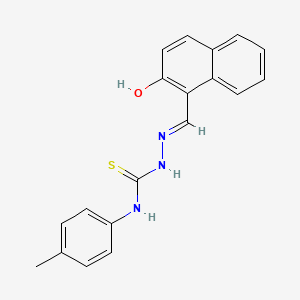
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthaldehyde moiety and a thiosemicarbazone group, making it a valuable building block in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazide. This reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, it can interact with cellular components, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-1-naphthaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 2-hydroxy-1-naphthaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 2-hydroxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-hydroxy-1-naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
What sets 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes, making it a unique candidate for various applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
316136-53-5 |
|---|---|
Fórmula molecular |
C19H17N3OS |
Peso molecular |
335.4g/mol |
Nombre IUPAC |
1-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C19H17N3OS/c1-13-6-9-15(10-7-13)21-19(24)22-20-12-17-16-5-3-2-4-14(16)8-11-18(17)23/h2-12,23H,1H3,(H2,21,22,24)/b20-12+ |
Clave InChI |
YLYDDJUPJXGJTP-UDWIEESQSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















